molecular formula C18H15FN6OS B3010943 3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034532-70-0

3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3010943
CAS No.: 2034532-70-0
M. Wt: 382.42
InChI Key: QDLXAKYHUSUNLZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, a thiophene ring, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, boronic esters are generally stable and readily prepared, but they are only marginally stable in water .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and structurally characterized isostructural compounds related to the query chemical, focusing on their crystalline structures and molecular conformations. For instance, Kariuki et al. (2021) detailed the synthesis of related compounds, highlighting their high yields and the determination of their structure through single crystal diffraction, revealing that these materials are isostructural with triclinic symmetry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of derivatives have been extensively studied, indicating their potential as therapeutic agents. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, evaluating their antibacterial and antifungal activities against a variety of pathogens, demonstrating their significant bioactive potential (Ragavan, Vijayakumar, & Kumari, 2010).

Antioxidant Properties

Compounds with structural similarity to the query chemical have been investigated for their antioxidant properties. Sunil et al. (2010) explored the in vitro antioxidant capabilities of triazolo-thiadiazoles, finding that some derivatives exhibit potent antioxidant activity, suggesting their use in oxidative stress-related conditions (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Cancer Research

Several studies have focused on the cytotoxic effects of related compounds on cancer cell lines, providing insights into their potential as anticancer agents. For instance, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).

Molecular Hybridization and Tuberculosis Treatment

Jeankumar et al. (2013) designed and synthesized a series of compounds via molecular hybridization for the treatment of tuberculosis, demonstrating significant activity in inhibiting the Mycobacterium tuberculosis GyrB ATPase, indicating their potential as therapeutic agents against tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are currently unknown.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The specific pathways affected by this compound are currently unknown.

Result of Action

Pyrazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific structure and the targets they interact with . The specific effects of this compound are currently unknown.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, from medicinal chemistry to material science . Future research might focus on developing new synthetic methods, exploring their biological activity, or investigating their physical and chemical properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6OS/c1-24-17(8-16(22-24)12-2-4-13(19)5-3-12)18(26)20-9-14-10-25(23-21-14)15-6-7-27-11-15/h2-8,10-11H,9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLXAKYHUSUNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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